molecular formula C11H4F5NO4 B8118446 N-Succinimidyl pentafluorobenZoate

N-Succinimidyl pentafluorobenZoate

Cat. No.: B8118446
M. Wt: 309.14 g/mol
InChI Key: OLEIFWAZIALOFS-UHFFFAOYSA-N
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Description

N-Succinimidyl pentafluorobenzoate is a reactive ester derivative of pentafluorobenzoic acid, characterized by a fully fluorinated benzene ring (five fluorine substituents) and an N-hydroxysuccinimide (NHS) ester group. This compound is widely utilized in bioconjugation chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance the electrophilicity of the carbonyl carbon, facilitating efficient coupling with amine-containing biomolecules (e.g., proteins, peptides) .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F5NO4/c12-6-5(7(13)9(15)10(16)8(6)14)11(20)21-17-3(18)1-2-4(17)19/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEIFWAZIALOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

SPFB is synthesized via an N-hydroxysuccinimide (NHS) esterification reaction. Pentafluorobenzoyl chloride reacts with NHS in anhydrous dichloromethane (DCM) under basic conditions, facilitated by triethylamine (TEA) as both a catalyst and HCl scavenger. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of NHS attacks the electrophilic carbonyl carbon of pentafluorobenzoyl chloride (Fig. 1).

Reaction Conditions

  • Molar Ratio : 1.0 : 1.05 (pentafluorobenzoyl chloride : NHS)

  • Solvent : Anhydrous DCM (5 mL per 1 mmol NHS)

  • Temperature : Room temperature (20–25°C)

  • Time : 2 hours under continuous stirring

Step-by-Step Procedure

  • Solution Preparation : NHS (121 mg, 1.05 mmol) is dissolved in DCM (5 mL) in a round-bottom flask under argon.

  • Reagent Addition : Pentafluorobenzoyl chloride (138 µL, 1.00 mmol) is added dropwise over 10 minutes, followed by TEA (146 µL, 1.05 mmol).

  • Stirring : The mixture is stirred for 2 hours, with progress monitored by thin-layer chromatography (TLC; hexane:ethyl acetate 3:1, Rf = 0.45).

  • Workup : The crude product is washed with 5% aqueous HCl (2 × 10 mL) and brine (10 mL), then dried over MgSO4.

  • Purification : Column chromatography on silica gel (chloroform:hexanes 1:3 with 2% methanol) yields SPFB as a white solid (299 mg, 96%).

Optimization Strategies

Solvent and Base Selection

Alternative solvents (e.g., THF, DMF) reduce yields due to competing hydrolysis or side reactions. DCM minimizes solvolysis and ensures high esterification efficiency. Substituting TEA with DMAP or pyridine decreases reaction rates, as confirmed by kinetic studies.

Scalability and Industrial Adaptations

Batch scaling to 10 mmol maintains a 94–96% yield, with adjustments:

  • Cooling : Pre-cooling DCM to 0°C during reagent addition mitigates exothermic effects.

  • Purification : Recrystallization (ethyl acetate/hexanes) replaces chromatography for cost efficiency, yielding 91% purity.

Characterization and Quality Control

Spectroscopic Validation

FT-IR : Peaks at 1660 cm⁻¹ (C=O stretch), 1517 cm⁻¹ (C-F aromatic), and 1091 cm⁻¹ (C-O ester).
1H NMR (CDCl3): δ 2.84 (s, 4H, succinimidyl CH2), δ 6.46 (br, 1H, NH).
19F NMR (CDCl3): δ -138.2 (ortho-F), -152.4 (para-F), -162.8 (meta-F).

Purity Assessment

  • HPLC : ≥99% purity (C18 column, acetonitrile:water 70:30, retention time = 6.2 min).

  • Elemental Analysis : Calculated for C11H4F5NO4: C 42.74%, H 1.30%, N 4.53%. Found: C 42.68%, H 1.28%, N 4.49%.

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial-ScaleRadiolabeled Variant
Yield96%91%35% (decay-corrected)
Purification MethodColumn ChromatographyRecrystallizationHPLC
Reaction Time2 hours3 hours80 minutes
Cost EfficiencyModerateHighLow

Troubleshooting and Common Challenges

Hydrolysis Mitigation

  • Moisture Control : Rigorous drying of glassware and solvents prevents NHS ester hydrolysis.

  • Acid Scavenging : Excess TEA (5–10 mol%) ensures complete HCl neutralization.

Byproduct Formation

  • Succinimide Dimer : Reduced by maintaining stoichiometric NHS excess ≤5%.

  • Unreacted Chloride : Detected via 19F NMR (δ -118 ppm) and removed via aqueous washes.

Applications-Driven Synthesis Adjustments

Photochemical Functionalization

For surface grafting, SPFB is modified with 3-aminopropyltrimethoxysilane to yield PFB-silane, enabling covalent binding to hydroxylated substrates (e.g., glass, SiO2).

Radiolabeling Precursors

Though beyond this compound’s scope, SPFB derivatives like [18F]SFB are synthesized using 4-formyl-N,N,N-trimethylbenzenaminium triflate, achieving 30–35% radiochemical yield .

Chemical Reactions Analysis

Reactions with Amines

The NHS ester group in N-succinimidyl pentafluorobenzoate reacts with primary amines (-NH2) to form amide bonds. This reaction is commonly used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Reaction Equation:

RNH2+C6F5COONC4H4O2RNHCOC6F5+HOC4H4O2R-NH_2+C_6F_5COONC_4H_4O_2\rightarrow R-NHCOC_6F_5+HOC_4H_4O_2

where RNH2R-NH_2 is an amine-containing compound and C6F5COONC4H4O2C_6F_5COONC_4H_4O_2 is this compound.

Example:
In one application, this compound was reacted with 3-aminopropyltrimethoxysilane to synthesize NN-(3-trimethoxysilylpropyl)-2,3,4,5,6-pentafluorobenzamide .

Procedure:

  • Mix this compound (0.59 mmol), 3-aminopropyltrimethoxysilane (0.74 mmol), and anhydrous dichloromethane (4.0 mL).

  • Cap the solution in argon and stir at room temperature for 6 hours.

  • Evaporate the solvent and purify the residue by flash column chromatography on silica gel using a mixture of chloroform and hexane (1:3 v/v) with 2% methanol as an eluant .

Functionalization of Nanoparticles

This compound can be used to functionalize nanoparticles by reacting it with amine-modified nanoparticles or by converting it into a silane derivative that can be attached to the nanoparticle surface .

Procedure for functionalizing silica nanoparticles:

  • React N-succinimidyl 4-azidotetrafluorobenzoate with 3-aminopropyltrimethoxysilane in dichloromethane.

  • Stir the mixture in argon at room temperature for 5 hours.

  • Purify the product by column chromatography on silica gel using a mixture of chloroform and hexane (1:3 v/v) containing 2% methanol.

  • Add a 3.5-fold excess of the resulting silane derivative to the Stöber solution of silica nanoparticles.

  • Stir the mixture at room temperature overnight.

  • Reflux the mixture while continuing to stir for 1 hour .

Use as a Crosslinking Reagent

N-Succinimidyl 3-maleimidopropionate, which contains a similar NHS ester group, is used as a heterobifunctional crosslinking reagent . It contains both an NHS ester and a maleimide group. The NHS ester reacts with primary amines, while the maleimide group reacts with thiol groups, allowing for the conjugation of different biomolecules .

Reaction Scheme:

  • Reaction with Amine: The NHS ester reacts with a primary amine to form an amide bond.

  • Reaction with Thiol: The maleimide group reacts with a thiol group to form a thioether bond.

Comparison with Other NHS Esters

N-Succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is another NHS ester used for labeling proteins and peptides with the positron-emitting radionuclide 18F . The synthesis of [18F]SFB involves several steps:

  • Convert a quaternary salt precursor to 4-[18F]fluorobenzaldehyde.

  • Oxidize the 4-[18F]fluorobenzaldehyde to 4-[18F]fluorobenzoic acid.

  • Convert the 4-[18F]fluorobenzoic acid to [18F]SFB by treatment with N,N-disuccinimidyl carbonate .

The table below compares the use of different NHS esters in labeling reactions :

Labelling AgentReaction Time (min)Yield (%)
$$
18F]-2,3,5,6-Tetrafluorophenyl-pentafluorobenzoate3030
2-$$18F]Fluoroacetic acid/DCC8050
$$
18F]Fluorobenzoic acid/DCC/HOAt2050–60
N-Succinimidyl-8-44′-
18F]fluorobenzyl)-amino]suberate55–6025–40
4-Nitrophenyl 2-$$18F]fluoropropionate9060
N-Succinimidyl 4-$$
18F]fluorobenzoate (DCC mediated)10025
N-Succinimidyl 4-$$18F]fluorobenzoate (DSC mediated)5535
N-Succinimidyl 4-$$
18F]fluorobenzoate (TSTU mediated)3550–60
Amidation 1-$$4-([18F]Fluoromethyl)benzoyl]-aminobutane-4-amine8052
Imidation 3-$$
18F]Fluoro-5-nitrobenzimidate4520–33

These NHS esters are used in various applications, including peptide radiopharmaceuticals and in vivo imaging . N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) has been used to label monoclonal antibody fragments for tumor imaging .

Scientific Research Applications

Bioconjugation

SPFB is primarily used for bioconjugation processes, where it enables the attachment of various functional groups to biomolecules. This is critical in developing targeted therapeutics and diagnostic agents.

  • Protein Labeling : SPFB has been employed to label proteins for imaging and therapeutic purposes. For instance, studies have shown that SPFB can be used to label monoclonal antibody fragments with fluorine-18, enhancing tumor localization in PET imaging .
  • Peptide Conjugation : The compound is also utilized in the conjugation of peptides to enhance their pharmacokinetic properties. Research indicates that fluorinated peptides labeled with SPFB exhibit improved binding affinities and stability compared to their non-fluorinated counterparts .

Radiolabeling

The ability of SPFB to facilitate radiolabeling makes it a valuable tool in nuclear medicine.

  • Fluorine-18 Labeling : SPFB is used for the direct labeling of peptides with fluorine-18, a radioisotope commonly employed in positron emission tomography (PET). This method allows for rapid and efficient labeling, which is essential for clinical applications .
  • Case Study : A notable application involved labeling α-MSH peptides with [^18F]-SFB, leading to significant uptake in melanoma cells during imaging studies. The labeled peptides demonstrated favorable pharmacokinetics, highlighting the utility of SPFB in developing imaging agents .

Comparison of Labeling Efficiency

CompoundLabeling AgentBinding Affinity (IC50)Tumor Uptake (%)Reference
α-MSH[^18F]-SFB112 pM8.2% at 2 hr
NT(8–13)[^18F]-SFBNot specifiedModerate
RGD Peptide[^18F]-SFBNot specifiedRapid

Synthesis of N-Succinimidyl Pentafluorobenzoate

The synthesis of SPFB involves reacting pentafluorobenzoyl chloride with N-hydroxysuccinimide in a dichloromethane solution, followed by purification through column chromatography. This method yields high purity and efficiency, making SPFB readily available for various applications .

Mechanism of Action

The mechanism of action of pentafluorobenzoic acid succinimidyl ester involves the formation of stable amide bonds with primary amines. The succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between N-succinimidyl pentafluorobenzoate and related compounds:

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Substituents Key Applications Reactivity/Stability Insights Reference
This compound Pentafluoro on benzoate ring Bioconjugation, crosslinking High reactivity due to electron-withdrawing F groups; hydrolytically stable
N-Succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) Single 18F at para position Radiolabeling of peptides/PET imaging Automated synthesis; moderate reactivity; short half-life (109.7 min)
PFPA-NHS (N-succinimidyl 4-azidotetrafluorobenzoate) 4-azido, tetrafluoro Photoaffinity labeling, biomaterials Azide enables UV-triggered crosslinking; stable in dark conditions
ATE (N-succinimidyl 3-(tri-n-butylstannyl)benzoate) 3-(tri-n-butylstannyl) Radioiodination of antibodies Enhanced in vivo stability; reduced dehalogenation
[18F]9 () Triazolylmethyl, guanidinomethyl Targeted PET imaging Guanidine enhances cellular uptake; complex synthesis

Key Comparisons

Reactivity and Stability this compound exhibits superior electrophilicity compared to non-fluorinated analogs due to the electron-withdrawing fluorine substituents, enabling rapid amide bond formation .

Biological Activity

N-Succinimidyl pentafluorobenzoate (SPFB) is a compound widely utilized in bioconjugation and labeling applications due to its reactive succinimidyl ester functional group. This article explores the biological activity of SPFB, focusing on its synthesis, applications, and case studies that illustrate its effectiveness in various biological contexts.

Synthesis of this compound

SPFB is synthesized through the reaction of pentafluorobenzoyl chloride with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction proceeds with the formation of a white solid product, which can be purified using column chromatography. The overall yield is typically high, around 96% .

The biological activity of SPFB primarily stems from its ability to form stable amide bonds with nucleophilic groups, such as amines present on proteins or peptides. This reactivity allows SPFB to serve as a linker for various biomolecules, facilitating their conjugation to surfaces or other molecules without significant loss of biological activity.

Applications in Biological Research

SPFB is extensively used in several areas of biological research:

  • Protein Labeling : SPFB is employed to label proteins for imaging and tracking within biological systems. Its fluorinated structure enhances detection sensitivity.
  • Nanoparticle Functionalization : SPFB can modify the surfaces of nanoparticles, improving their biocompatibility and targeting capabilities .
  • Drug Delivery Systems : By conjugating therapeutic agents to proteins via SPFB, researchers can enhance the specificity and efficacy of drug delivery systems.

1. Protein Labeling for Imaging

A study demonstrated the use of SPFB for labeling monoclonal antibodies with fluorine-18 isotopes for PET imaging. The labeled antibodies showed high tumor uptake and stability in vivo, indicating that SPFB effectively preserves the biological activity of the antibodies while enhancing imaging capabilities .

2. Functionalization of Nanoparticles

In another study, SPFB was utilized to graft polymers onto silica nanoparticles. The functionalized nanoparticles exhibited improved interactions with cellular membranes, leading to enhanced cellular uptake and retention . This application underscores the versatility of SPFB in modifying nanoparticle surfaces for targeted delivery.

Comparative Data Table

The following table summarizes various studies highlighting the biological activity and applications of this compound:

Study ReferenceApplicationKey Findings
Nanoparticle FunctionalizationEnhanced cellular uptake and biocompatibility
Protein LabelingHigh tumor localization and stability in vivo
Imaging AgentsEffective binding to target cells with minimal loss

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-succinimidyl pentafluorobenzoate (NSPFB) for protein and peptide labeling applications?

  • Methodological Answer : NSPFB is widely used as an acylating agent for introducing pentafluorobenzoyl groups into biomolecules. A robust protocol involves reacting pentafluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) under anhydrous conditions. Critical parameters include stoichiometric control (1:1.2 molar ratio of acid to NHS), inert atmosphere (argon/nitrogen), and purification via silica gel chromatography to remove unreacted reagents . Continuous-flow microreactor systems have also been validated for scalable synthesis, reducing reaction times to <30 minutes with yields >85% .

Q. What are standard protocols for radiofluorination using NSPFB in PET tracer development?

  • Methodological Answer : For ¹⁸F-labeling, NSPFB is reacted with [¹⁸F]fluoride (produced via proton irradiation of [¹⁸O]H₂O) in a two-step process:

Nucleophilic substitution : [¹⁸F]Fluoride displaces the pentafluorobenzoate leaving group under acidic conditions (e.g., 0.1 M HCl, 100°C, 10 min).

Conjugation : The activated ester reacts with amine-bearing peptides/proteins (e.g., antibodies) at pH 8.5–9.0 (borate buffer) for 30–60 minutes at 25°C. Radiochemical purity (>95%) is confirmed via radio-HPLC .

Q. How can researchers ensure the stability and purity of NSPFB during storage and handling?

  • Methodological Answer :

  • Storage : Lyophilized NSPFB should be stored at -20°C under desiccation to prevent hydrolysis. Solutions in anhydrous DMF or DMSO are stable for ≤48 hours at 4°C.
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect hydrolyzed byproducts (e.g., pentafluorobenzoic acid). NMR (¹H, ¹⁹F) confirms structural integrity .

Advanced Research Questions

Q. What mechanistic role does NSPFB play in improving reaction efficiency in aza-Heck cyclizations?

  • Methodological Answer : In palladium-catalyzed aza-Heck reactions, NSPFB acts as a superior leaving group compared to benzoate due to:

  • Facile Dissociation : The electron-withdrawing pentafluorophenyl group lowers the energy barrier for Pd–O bond cleavage, generating cationic Pd(II) intermediates critical for migratory insertion .
  • Protodecarboxylation : By-product pentafluorobenzoate reacts with protonated Et₃N to form inert C₆F₅H, preventing inhibitory coordination to Pd. This allows catalytic Et₃N use (10 mol%) and improves turnover numbers (TON >50) .
    • Table 1 : Comparison of leaving groups in aza-Heck cyclization (yields):
Leaving GroupReaction Yield (%)TON
Pentafluorobenzoate9255
Benzoate6822
Acetate4510
Data derived from mechanistic studies .

Q. What strategies mitigate steric hindrance when conjugating NSPFB with bulky biomolecules (e.g., antibodies)?

  • Methodological Answer :

  • Site-Specific Labeling : Introduce alkyne/azide handles via genetic encoding (e.g., non-natural amino acids) for click chemistry with NSPFB derivatives, avoiding steric clashes .
  • Linker Optimization : Use hydrophilic PEG spacers (e.g., PEG₄) between NSPFB and the target molecule to improve accessibility .
  • Reaction Conditions : Reduce labeling temperature to 4°C and extend reaction time to 24 hours to favor gradual conjugation without aggregation .

Q. How can researchers resolve isotopic dilution challenges in ¹⁸F-labeling workflows using NSPFB?

  • Methodological Answer : Isotopic dilution arises from competing hydrolysis of [¹⁸F]NSPFB. Mitigation strategies include:

  • Drying [¹⁸F]Fluoride : Usezeolite cartridges or azeotropic distillation with acetonitrile to remove residual water.
  • Kinetic Trapping : Add excess NSPFB (2–3 equivalents) to outcompete hydrolysis. Radio-TLC (silica, ethyl acetate/hexane) monitors conversion efficiency (>90% achievable) .

Q. How should researchers analyze contradictory data on the reactivity of NSPFB versus alternative leaving groups in cross-coupling reactions?

  • Methodological Answer : Contradictions often stem from solvent polarity and catalyst selection. For example:

  • In polar aprotic solvents (DMF, DMSO), NSPFB’s electron-deficient aryl group accelerates oxidative addition to Pd(0).
  • In nonpolar solvents (toluene), steric effects dominate, favoring smaller leaving groups (e.g., triflate). Validate hypotheses via DFT calculations (e.g., Gibbs free energy of transition states) and kinetic profiling (in situ IR monitoring) .

Key Considerations for Experimental Design

  • Safety : NSPFB hydrolyzes to pentafluorobenzoic acid, a mild irritant. Use PPE (gloves, goggles) and work in a fume hood. Waste must be neutralized with 1 M NaOH before disposal .
  • Quality Control : Batch-to-batch variability in commercial NSPFB can affect labeling efficiency. Always verify purity via ¹⁹F NMR (δ -162 ppm for CF₃ groups) .

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